ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
This compound features a cyclopenta[d]pyrimidinone core substituted with a 2-morpholinoethyl group at the N1 position and a thioacetamido-benzoate moiety at the C4 position. The morpholinoethyl group enhances solubility and bioavailability due to its polar tertiary amine, while the benzoate ester improves membrane permeability.
Properties
IUPAC Name |
ethyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-2-33-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-3-5-20(19)28(24(31)26-22)11-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUARFJNLTBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer.
Mode of Action
It is known that the introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism.
Biochemical Pathways
It is known that compounds with a pyrimidine moiety can influence a variety of biochemical pathways due to their significant biological activity.
Biological Activity
Ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate (CAS Number: 898444-55-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O5S with a molecular weight of 486.6 g/mol. The compound features a complex structure that includes a morpholinoethyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O5S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 898444-55-8 |
In Vitro Studies
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Cyclooxygenase Inhibition : A study evaluated the inhibitory effects on cyclooxygenase (COX) enzymes. Compounds with similar structures demonstrated moderate to strong inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests potential anti-inflammatory properties.
- Cytotoxicity : Preliminary cytotoxic evaluations have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, some derivatives have shown significant inhibition of cell proliferation in vitro .
- Antioxidant Activity : Certain derivatives have also displayed antioxidant properties, which may contribute to their therapeutic potential in conditions associated with oxidative stress .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, this compound may reduce the production of pro-inflammatory mediators like prostaglandins.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and activation of caspases .
Case Study 1: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of a series of compounds structurally related to this compound. The results indicated that these compounds significantly reduced inflammation in animal models compared to standard anti-inflammatory drugs like Celecoxib .
Case Study 2: Cytotoxic Evaluation
Another study focused on the cytotoxic effects against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Compound 2d ():
- Structure: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Key Features: Imidazo[1,2-a]pyridine core (vs. cyclopenta[d]pyrimidinone), nitro and cyano substituents.
- Synthesis : One-pot two-step reaction with a 55% yield.
- Physical Properties : Melting point 215–217°C; confirmed by NMR and HRMS.
- Comparison: The imidazo[1,2-a]pyridine core lacks the fused cyclopentane ring of the target compound, reducing ring strain and altering conformational flexibility. The nitro group may confer oxidative instability compared to the morpholinoethyl group .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ():
- Structure: Pyrimidinone core with thioacetamido substituents.
- Synthesis : Alkylation of thiopyrimidines using sodium methylate (2.6–2.8-fold excess) and chloroacetamides.
- Comparison : The absence of a fused cyclopentane ring simplifies synthesis but reduces steric complexity. The use of sodium methylate highlights a shared alkylation strategy with the target compound’s synthesis .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ):
- Structure : Pyrimidine core with thietanyloxy and thioester substituents.
- Synthesis : Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidinylthio)acetate with 2-chloromethylthiirane.
- Comparison: The thietanyloxy group introduces a strained three-membered ring, contrasting with the morpholinoethyl group’s flexibility. The thioester linkage may exhibit lower hydrolytic stability than the target’s thioether-acetamido bridge .
Physicochemical and Functional Properties
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Thioether formation : Coupling a pyrimidin-4-ylthiol intermediate with a bromoacetamide derivative under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Morpholinoethyl substitution : Introducing the morpholinoethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (analogous to methods in nitroarene reductive cyclization) .
- Esterification : Final esterification of the benzoic acid precursor using ethanol under acid catalysis (e.g., H₂SO₄) .
- Validation : Confirm intermediates via TLC and NMR (¹H/¹³C) at each step to ensure regioselectivity and purity .
Q. How can researchers characterize the functional groups and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.8–8.2 ppm), morpholine protons (δ 3.5–3.7 ppm), and cyclopentane protons (δ 2.0–2.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and thioether (C-S) at ~40 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments (e.g., loss of the morpholinoethyl group) .
- IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and S-C (600–700 cm⁻¹) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the thioether coupling reaction in this compound’s synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group but may require rigorous drying to avoid hydrolysis .
- Base optimization : Use NaH or K₂CO₃ to deprotonate the thiol while avoiding side reactions with the morpholinoethyl group .
- Temperature control : Maintain 0–5°C during coupling to minimize oxidation of the thioether to sulfoxide .
- Data Contradiction : Conflicting yields (e.g., 60% vs. 85%) may arise from trace metal impurities; use chelating agents (EDTA) to stabilize intermediates .
Q. How does the morpholinoethyl substituent influence the compound’s bioactivity and solubility?
- Methodological Answer :
- Solubility : The morpholine ring enhances water solubility via hydrogen bonding (logP reduction by ~1.2 units) .
- Bioactivity : Morpholinoethyl groups often improve binding to enzymes (e.g., kinase inhibition) by forming H-bonds with catalytic residues. Test via molecular docking (PDB: 1ATP) and enzymatic assays (IC₅₀ determination) .
- Data Contradiction : Inconsistent IC₅₀ values across studies may stem from assay conditions (e.g., buffer pH affecting ionization). Standardize assays using ammonium acetate buffer (pH 6.5) for reproducibility .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Impurity analysis : Use preparative HPLC to isolate minor components; compare with synthetic byproducts (e.g., sulfoxide from thioether oxidation) .
- Dynamic NMR : Detect conformational isomerism (e.g., hindered rotation in the acetamido group) by variable-temperature NMR .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals .
Key Research Challenges and Solutions
- Challenge : Low yield in cyclopenta[d]pyrimidinone formation.
- Solution : Optimize ring-closing metathesis (RCM) with Grubbs catalyst (5 mol%) in refluxing CH₂Cl₂ .
- Challenge : Sulfur oxidation during storage.
- Solution : Store under argon at –20°C with desiccant (silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
